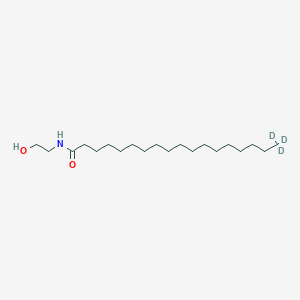

Stearoylethanolamide-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C20H41NO2 |

|---|---|

Molecular Weight |

330.6 g/mol |

IUPAC Name |

18,18,18-trideuterio-N-(2-hydroxyethyl)octadecanamide |

InChI |

InChI=1S/C20H41NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)21-18-19-22/h22H,2-19H2,1H3,(H,21,23)/i1D3 |

InChI Key |

OTGQIQQTPXJQRG-FIBGUPNXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])CCCCCCCCCCCCCCCCC(=O)NCCO |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NCCO |

Origin of Product |

United States |

Foundational & Exploratory

The Biological Role of Stearoylethanolamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stearoylethanolamide (SEA) is an endogenous N-acylethanolamine (NAE) that has emerged as a significant bioactive lipid mediator with pleiotropic effects on various physiological processes. While structurally related to the endocannabinoid anandamide, SEA exhibits a distinct pharmacological profile, primarily characterized by its anti-inflammatory, neuroprotective, and anorexic properties. Unlike classical endocannabinoids, SEA does not exert its effects through direct activation of cannabinoid receptors CB1 or CB2. Instead, its mechanisms of action involve the modulation of other signaling pathways, including the peroxisome proliferator-activated receptor gamma (PPARγ), the inhibition of nuclear factor-kappa B (NF-κB) translocation, and the indirect potentiation of the endocannabinoid system. This technical guide provides a comprehensive overview of the biological role of SEA, with a focus on its molecular mechanisms, physiological effects, and therapeutic potential. We present a summary of quantitative data, detailed experimental protocols for key assays, and visual representations of the signaling pathways involved.

Introduction

N-acylethanolamines (NAEs) are a class of lipid signaling molecules derived from the hydrolysis of N-acyl-phosphatidylethanolamine (NAPE) precursors in cell membranes. This family includes the well-known endocannabinoid anandamide (AEA), as well as other non-cannabinoid members such as oleoylethanolamide (OEA) and palmitoylethanolamide (PEA). Stearoylethanolamide (SEA), the N-acylethanolamine of stearic acid, is present in various tissues, including the brain, and has garnered increasing interest for its diverse biological activities.[1] This document serves as a technical resource for researchers and drug development professionals, consolidating the current understanding of SEA's biological functions and methodologies for its study.

Anti-inflammatory and Neuroprotective Roles

SEA has demonstrated significant anti-inflammatory and neuroprotective properties in various preclinical models. Its primary mechanism in this context appears to be the modulation of inflammatory signaling cascades rather than direct receptor agonism.

Modulation of PPARγ and NF-κB Signaling

A key anti-inflammatory mechanism of SEA involves its interaction with the nuclear receptor PPARγ.[2][3] Molecular modeling studies suggest that SEA can bind to the ligand-binding domain of PPARγ, competing with both agonists and antagonists.[2][4] This interaction leads to the inhibition of the pro-inflammatory transcription factor NF-κB. Specifically, SEA has been shown to prevent the translocation of the p65 subunit of NF-κB into the nucleus in LPS-stimulated macrophages.[3][5] This inhibition of NF-κB activation results in the reduced expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).[4]

Neuroprotection in Models of Neuroinflammation

In vivo studies have highlighted the neuroprotective effects of SEA in models of systemic inflammation. Administration of SEA in mice with lipopolysaccharide (LPS)-induced neuroinflammation has been shown to:

-

Restrict the spread of peripheral inflammation to the brain.[6]

-

Prevent the activation of resident microglia and the trafficking of leukocytes to the brain parenchyma.[6]

-

Support the integrity of the blood-brain barrier.[6]

These effects contribute to a reduction in neuroinflammatory processes and suggest a therapeutic potential for SEA in conditions with a neuroinflammatory component.

Role in the Endocannabinoid System

While not a direct agonist of cannabinoid receptors, SEA significantly influences the endocannabinoid system, contributing to its neuroprotective and other biological effects. This is often referred to as an "entourage effect," where a non-agonist compound enhances the activity of endogenous ligands.

Modulation of Endocannabinoid Levels and Receptor Expression

Treatment with SEA has been shown to increase the brain levels of the major endocannabinoid, 2-arachidonoylglycerol (2-AG).[6] The precise mechanism for this increase is still under investigation but may involve the inhibition of 2-AG degradation or an increase in its synthesis. Furthermore, SEA administration leads to an increased neuronal expression of cannabinoid receptors CB1 and CB2.[6]

Enhancement of Synaptic Transmission

By modulating the endocannabinoid system, SEA can influence synaptic function. It has been observed to enhance the amplitude of synaptic vesicle release and support a balanced signal-to-noise ratio in both glutamatergic and GABAergic neurotransmission.[6] This modulation of synaptic activity likely contributes to its neuroprotective effects by mitigating excitotoxicity.

Metabolic Effects and Appetite Regulation

SEA has been identified as a regulator of appetite and energy metabolism, exerting anorexic effects that are distinct from those of other NAEs like OEA.

Anorexic Properties

Intraperitoneal and oral administration of SEA has been shown to produce a marked dose-dependent reduction in food intake in mice.[2][7] This effect is observed relatively quickly after administration, suggesting a direct or rapidly induced mechanism.

Downregulation of Stearoyl-CoA Desaturase-1 (SCD-1)

The anorexic effect of SEA is correlated with a downregulation of the messenger RNA (mRNA) expression of stearoyl-CoA desaturase-1 (SCD-1) in the liver.[2] SCD-1 is a key enzyme in the biosynthesis of monounsaturated fatty acids from saturated fatty acids and is a target for the treatment of obesity and metabolic syndrome. The reduction in SCD-1 expression by SEA suggests a potential mechanism for its effects on energy balance.

Quantitative Data

The following tables summarize the available quantitative data on the biological effects of Stearoylethanolamide. It is important to note that for some parameters, precise quantitative values (e.g., Ki, IC50) are not yet available in the public domain, and qualitative descriptions are provided instead.

| Parameter | Receptor/Target | Value/Effect | Species/System | Reference(s) |

| Binding Affinity | ||||

| PPARγ | Competes with agonists and antagonists for the ligand-binding domain (quantitative Ki not reported). | In silico / Rat macrophages | [2][4] | |

| CB1/CB2 | Does not directly activate. | Various | [1] | |

| Functional Activity | ||||

| NF-κB Inhibition | NF-κB p65 | Inhibits nuclear translocation at 10⁻⁷ M. | Rat peritoneal macrophages | [5] |

| Cytokine Production | IL-6, TNF-α | Dose-dependently inhibits mRNA levels and reduces protein secretion. (Specific IC50 not reported). | L1210 cells, Rat macrophages | [4] |

| In Vivo Effects | ||||

| Appetite Regulation | Food Intake | Marked dose-dependent anorexic effect. Oral administration of 25 mg/kg is effective. | Mice | [2] |

| Gene Expression | SCD-1 (liver) | Significant reduction in mRNA expression following oral administration (25 mg/kg). (Fold change not specified). | Mice | [2] |

| Endocannabinoid Modulation | 2-AG (brain) | Increased levels following SEA treatment. (Quantitative fold increase not specified). | Mice | [6] |

| CB1/CB2 (brain) | Increased neuronal expression. (Quantitative fold increase not specified). | Mice | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of Stearoylethanolamide's biological roles.

LPS-Induced Neuroinflammation in Mice

Objective: To assess the neuroprotective and anti-inflammatory effects of SEA in a mouse model of systemic inflammation.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

Lipopolysaccharide (LPS) from E. coli O111:B4

-

Stearoylethanolamide (SEA)

-

Vehicle (e.g., 10% Tween 80 in saline)

-

Sterile saline

-

Anesthesia (e.g., isoflurane)

-

Perfusion solutions (PBS and 4% paraformaldehyde)

-

Tissue homogenization buffers and reagents for ELISA, Western blot, and RT-PCR

Procedure:

-

Animal Acclimation: Acclimate mice to the housing conditions for at least one week before the experiment.

-

Grouping and Treatment: Randomly divide mice into experimental groups (e.g., Vehicle + Saline, Vehicle + LPS, SEA + LPS).

-

SEA Administration: Administer SEA (e.g., 10-50 mg/kg, intraperitoneally or orally) or vehicle daily for a predetermined period (e.g., 3-7 days) before LPS challenge.

-

LPS Challenge: On the day of the challenge, administer a single intraperitoneal injection of LPS (e.g., 1-5 mg/kg) or sterile saline.

-

Behavioral Assessment: At a specified time point after LPS injection (e.g., 4-24 hours), perform behavioral tests to assess sickness behavior (e.g., open field test for locomotor activity).

-

Tissue Collection: At the end of the experiment, anesthetize the mice and collect blood via cardiac puncture. Perfuse the animals transcardially with PBS followed by 4% paraformaldehyde for histological analysis or with PBS alone for biochemical and molecular analyses.

-

Brain Dissection: Dissect the brains and isolate specific regions of interest (e.g., hippocampus, cortex).

-

Analysis:

-

Cytokine Measurement: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in serum and brain homogenates using ELISA kits.

-

Western Blotting: Analyze the expression of inflammatory markers (e.g., Iba1 for microglia activation, GFAP for astrogliosis) and signaling proteins (e.g., phosphorylated NF-κB) in brain homogenates.

-

Immunohistochemistry: Use brain sections to visualize and quantify microglia activation, leukocyte infiltration, and blood-brain barrier integrity.

-

RT-PCR: Measure the mRNA expression of inflammatory genes in brain tissue.

-

NF-κB Nuclear Translocation Assay in Macrophages

Objective: To determine the effect of SEA on the nuclear translocation of NF-κB in response to an inflammatory stimulus.

Materials:

-

Macrophage cell line (e.g., RAW 264.7) or primary peritoneal macrophages

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Stearoylethanolamide (SEA) dissolved in a suitable solvent (e.g., DMSO)

-

Lipopolysaccharide (LPS)

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody against NF-κB p65 subunit

-

Fluorescently labeled secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture: Culture macrophages on glass coverslips in a 24-well plate until they reach 70-80% confluency.

-

SEA Pre-treatment: Pre-incubate the cells with various concentrations of SEA (e.g., 10⁻⁸ M to 10⁻⁶ M) or vehicle for a specified time (e.g., 1-2 hours).

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a short period (e.g., 30-60 minutes) to induce NF-κB translocation.

-

Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde, and then permeabilize with 0.1% Triton X-100.

-

Immunostaining:

-

Block non-specific binding with 5% BSA.

-

Incubate with the primary antibody against NF-κB p65.

-

Wash and incubate with the fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

-

Microscopy and Analysis: Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Capture images and quantify the nuclear translocation of NF-κB p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm.

Apoptosis Assay in C6 Glioma Cells

Objective: To evaluate the pro-apoptotic activity of SEA on cancer cells.

Materials:

-

Rat C6 glioma cell line

-

Complete cell culture medium

-

Stearoylethanolamide (SEA)

-

Apoptosis detection kit (e.g., Annexin V-FITC and Propidium Iodide)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed C6 glioma cells in 6-well plates and treat with various concentrations of SEA for different time points (e.g., 24, 48, 72 hours).

-

Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.

-

Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in different populations:

-

Viable cells (Annexin V-negative, PI-negative)

-

Early apoptotic cells (Annexin V-positive, PI-negative)

-

Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)

-

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and metabolic processes involving Stearoylethanolamide.

Figure 1: SEA Anti-Inflammatory Signaling Pathway.

Figure 2: SEA Interaction with the Endocannabinoid System.

Figure 3: Synthesis and Degradation of Stearoylethanolamide.

Conclusion

Stearoylethanolamide is a multifaceted bioactive lipid with significant therapeutic potential, particularly in the realms of inflammation, neuroprotection, and metabolic regulation. Its unique mechanism of action, which involves the modulation of PPARγ and the endocannabinoid system without direct cannabinoid receptor activation, distinguishes it from other N-acylethanolamines and presents attractive opportunities for drug development. Further research is warranted to fully elucidate the quantitative aspects of its interactions with molecular targets and to explore its efficacy in a broader range of disease models. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers embarking on the investigation of this promising endogenous signaling molecule.

References

- 1. escholarship.org [escholarship.org]

- 2. Stearoylethanolamide exerts anorexic effects in mice via down-regulation of liver stearoyl-coenzyme A desaturase-1 mRNA expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The involvement of peroxisome proliferator-activated receptor gamma (PPARγ) in anti-inflammatory activity of N-stearoylethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Modulation of LPS-induced ROS production and NF-κB nuclear translocation by N-stearoylethanolamine in macrophages | The Ukrainian Biochemical Journal [ukrbiochemjournal.org]

- 6. Stearoylethanolamide interferes with retrograde endocannabinoid signalling and supports the blood-brain barrier integrity under acute systemic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fatty Acid Modulation of the Endocannabinoid System and the Effect on Food Intake and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

Stearoylethanolamide-d3: A Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis, characterization, and biological context of Stearoylethanolamide-d3 (SEA-d3). This deuterated internal standard is critical for the accurate quantification of endogenous Stearoylethanolamide (SEA) in complex biological matrices. SEA is an endogenous N-acylethanolamine (NAE) that plays a significant role in various physiological processes, acting as an endocannabinoid-like signaling molecule.[1][2]

Synthesis of this compound

The synthesis of this compound, formally known as N-(2-hydroxyethyl)-octadecanamide-18,18,18-d3, is achieved through the formation of an amide bond between a deuterated stearic acid precursor and ethanolamine.[3][4] The most common and direct method is the condensation reaction between Stearic acid-d3 and ethanolamine, often facilitated by activating the carboxylic acid or using high temperatures to drive the reaction.

Synthetic Scheme

The reaction involves the amidation of Stearic acid-18,18,18-d3 with ethanolamine. This can be performed directly or via an activated intermediate like an acyl chloride.

-

Reactants : Stearic acid-18,18,18-d3 and Ethanolamine

-

Product : this compound (N-(2-hydroxyethyl)-octadecanamide-18,18,18-d3)

-

Byproduct : Water (H₂O)

Experimental Protocol: Direct Amidation

This protocol describes a direct thermal condensation method.

-

Reactant Preparation : In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, combine Stearic acid-18,18,18-d3 (1.0 eq) and ethanolamine (1.2 eq).

-

Solvent Addition : Add toluene to the flask to facilitate azeotropic removal of water.

-

Reaction : Heat the reaction mixture to reflux (approx. 110-120°C). The reaction progress is monitored by the collection of water in the Dean-Stark trap.

-

Completion : The reaction is typically complete within 8-12 hours, or once the theoretical amount of water has been collected.

-

Workup :

-

Cool the reaction mixture to room temperature.

-

Remove the toluene under reduced pressure using a rotary evaporator.

-

Dissolve the crude residue in a suitable organic solvent like dichloromethane or ethyl acetate.

-

Wash the organic phase sequentially with a mild acid (e.g., 1M HCl) to remove excess ethanolamine, followed by a mild base (e.g., saturated NaHCO₃ solution), and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

-

-

Purification : Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or acetone). The purity can be further enhanced by column chromatography on silica gel if required.[5]

-

Final Product : Dry the purified crystals under a vacuum to obtain this compound as a white crystalline solid.

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of SEA-d3.

Characterization of this compound

The identity and purity of synthesized SEA-d3 are confirmed using standard analytical techniques, primarily mass spectrometry and nuclear magnetic resonance spectroscopy. As a deuterated standard, its primary application is in quantitative mass spectrometry.[3]

Physicochemical and Spectrometric Data

The following table summarizes the key quantitative data for SEA-d3.

| Property | Value | Reference(s) |

| Formal Name | N-(2-hydroxyethyl)-octadecanamide-18,18,18-d3 | [3] |

| Molecular Formula | C₂₀H₃₈D₃NO₂ | [3][4] |

| Molecular Weight | 330.6 g/mol | [3][4] |

| Parent Compound MW | 327.55 g/mol | [6][7] |

| Purity | ≥98% (Isotopic) | [4] |

| Appearance | Crystalline solid | [3] |

| Predicted [M+H]⁺ Ion | m/z 331.6 | N/A |

| Predicted MS/MS Fragment | m/z 62.1 (C₂H₆NO⁺) |

Note: MS/MS fragmentation patterns are predicted based on the fragmentation of the non-deuterated analog. The primary diagnostic fragment arises from the cleavage of the amide bond, yielding a protonated ethanolamine fragment which is not deuterated in this molecule.

Experimental Protocol: LC-MS/MS Characterization

This protocol outlines a method for the analysis of SEA-d3, which is also applicable for quantifying endogenous SEA using SEA-d3 as an internal standard.

-

Sample Preparation (from plasma) :

-

To 100 µL of plasma, add an appropriate amount of SEA-d3 internal standard solution (e.g., in ethanol).

-

Add 1 mL of ice-cold acetone to precipitate proteins.

-

Vortex vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water) for injection.

-

-

Chromatographic Conditions :

-

System : Ultra-Performance Liquid Chromatography (UPLC) system.

-

Column : C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

-

Mobile Phase A : Water with 0.1% formic acid.

-

Mobile Phase B : Acetonitrile with 0.1% formic acid.

-

Gradient : A linear gradient from 50% B to 100% B over 5-8 minutes.

-

Flow Rate : 0.3-0.4 mL/min.

-

Column Temperature : 40°C.

-

-

Mass Spectrometry Conditions :

-

System : Triple quadrupole mass spectrometer.

-

Ionization : Electrospray Ionization, positive mode (ESI+).

-

Detection : Multiple Reaction Monitoring (MRM).

-

MRM Transitions :

-

SEA (Endogenous) : Q1: 328.3 → Q3: 62.1

-

SEA-d3 (Internal Standard) : Q1: 331.3 → Q3: 62.1

-

-

Parameters : Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) and compound parameters (e.g., collision energy) for maximum signal intensity.

-

Biological Context: Signaling and Metabolism

Stearoylethanolamide is an endogenous lipid mediator involved in the broader endocannabinoid system. While it does not bind with high affinity to cannabinoid receptors CB1 or CB2, it exhibits biological activity and is thought to play a role in inflammation and energy metabolism.[8][9] Its degradation is a key point of regulation.

The primary metabolic pathway for all N-acylethanolamines, including SEA, is enzymatic hydrolysis.

-

Biosynthesis : SEA is synthesized "on-demand" from cell membranes. A membrane phospholipid, N-stearoyl-phosphatidylethanolamine (NAPE), is cleaved by a specific phospholipase, NAPE-hydrolyzing phospholipase D (NAPE-PLD), to release SEA.[10][11]

-

Degradation : The primary catabolic enzyme for SEA is Fatty Acid Amide Hydrolase (FAAH).[2] FAAH is a serine hydrolase that breaks the amide bond of SEA, releasing stearic acid and ethanolamine, thereby terminating its signaling activity.[12][13]

Metabolic Pathway of Stearoylethanolamide

Caption: Biosynthesis and degradation pathway of Stearoylethanolamide (SEA).

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Binding, degradation and apoptotic activity of stearoylethanolamide in rat C6 glioma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stearoyl Ethanolamide-d3 | CAS 2749393-37-9 | Cayman Chemical | Biomol.com [biomol.com]

- 4. caymanchem.com [caymanchem.com]

- 5. cimasci.com [cimasci.com]

- 6. Stearoylethanolamide - Wikipedia [en.wikipedia.org]

- 7. caymanchem.com [caymanchem.com]

- 8. Stearoylethanolamide interferes with retrograde endocannabinoid signalling and supports the blood-brain barrier integrity under acute systemic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Stearoylethanolamide exerts anorexic effects in mice via down-regulation of liver stearoyl-coenzyme A desaturase-1 mRNA expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Occurrence and Biosynthesis of Endogenous Cannabinoid Precursor,N-Arachidonoyl Phosphatidylethanolamine, in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | A Personal Retrospective: Elevating Anandamide (AEA) by Targeting Fatty Acid Amide Hydrolase (FAAH) and the Fatty Acid Binding Proteins (FABPs) [frontiersin.org]

- 13. m.youtube.com [m.youtube.com]

The Discovery and History of N-Stearoylethanolamide (SEA): A Technical Guide

Abstract

N-stearoylethanolamide (SEA) is an endogenous long-chain N-acylethanolamine (NAE) that has emerged as a significant bioactive lipid mediator. Though structurally similar to the endocannabinoid anandamide, SEA exhibits distinct physiological effects, primarily through cannabinoid receptor-independent pathways. This technical guide provides a comprehensive overview of the discovery, history, and key scientific milestones in SEA research. It details the experimental methodologies that have been pivotal in elucidating its function and presents quantitative data in a structured format. Furthermore, this guide visualizes the core signaling pathways and experimental workflows, offering an in-depth resource for researchers, scientists, and professionals in drug development.

Introduction: The Emergence of N-Acylethanolamines

The story of N-stearoylethanolamide is intrinsically linked to the broader discovery of N-acylethanolamines (NAEs), a class of fatty acid amides. These molecules are conceptually formed from a fatty acid and ethanolamine.[1] The initial identification of NAEs as endogenous lipids occurred in the context of research on other bioactive lipids. While NAEs like the endocannabinoid N-arachidonoylethanolamine (anandamide) garnered significant attention for their cannabimimetic activities, other NAEs, including SEA, were also identified in various tissues.[2][3][4] SEA, the amide of stearic acid and ethanolamine, was found to be present in human, rat, and mouse brains in concentrations comparable to anandamide.[3][5] Despite its prevalence, the specific biological activities of SEA remained largely unexplored for some time.

Initial Discovery and Characterization

Early investigations into the composition of endogenous lipids in various tissues led to the identification of a family of N-acylethanolamines. Mass spectrometry played a crucial role in the unambiguous identification of these compounds, including N-stearoylethanolamide, in brain tissue.[2]

Experimental Protocol: Isolation and Identification of NAEs from Brain Tissue

The initial identification of SEA and other NAEs from brain tissue involved a multi-step process of lipid extraction, separation, and analysis. A general workflow for this process is outlined below.

Objective: To isolate and identify N-acylethanolamines, including SEA, from brain tissue.

Methodology:

-

Tissue Homogenization: Brain tissue is homogenized in a solvent mixture, typically chloroform/methanol/water, to extract lipids.

-

Lipid Extraction: A biphasic separation is induced, usually by the addition of chloroform and water, to partition the lipids into the organic phase.

-

Solid-Phase Extraction (SPE): The lipid extract is passed through a silica gel column to separate different lipid classes. NAEs are eluted with a specific solvent mixture.

-

High-Performance Liquid Chromatography (HPLC): The NAE-containing fraction is further purified and separated by HPLC.

-

Gas Chromatography/Mass Spectrometry (GC/MS): The purified fractions are derivatized and analyzed by GC/MS. The mass spectra of the unknown compounds are compared with those of synthetic standards to confirm their identity.[2]

Workflow for the isolation and identification of N-acylethanolamines.

Biological Functions of N-Stearoylethanolamide

Subsequent research has unveiled a range of biological activities for SEA, distinguishing it from other NAEs. These functions are primarily centered around anti-inflammatory, neuroprotective, and metabolic regulatory effects.

Anti-inflammatory Properties

SEA has demonstrated significant anti-inflammatory effects in various experimental models.[6][7][8] It has been shown to suppress the production of pro-inflammatory cytokines, such as TNF-α, IL-1, and IL-6.[8] This anti-inflammatory action is, at least in part, mediated by the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[7][8]

Neuroprotection

Studies have indicated that SEA possesses neuroprotective properties, particularly in the context of neuroinflammation.[6][9] It has been shown to protect against lipopolysaccharide (LPS)-induced neuroinflammation in mice by restricting the spread of peripheral inflammation to the brain and preventing the activation of microglia.[6]

Metabolic Regulation

SEA has been found to exert anorexic effects, reducing food intake in mice.[7][10][11] This effect is associated with the downregulation of liver stearoyl-CoA desaturase-1 (SCD-1) mRNA expression, an enzyme implicated in obesity.[10][11] Furthermore, SEA administration has been shown to restore the plasma lipid profile in rats with obesity-induced insulin resistance.[12]

Signaling Pathways of N-Stearoylethanolamide

Unlike anandamide, SEA does not appear to exert its primary effects through the canonical cannabinoid receptors CB1 and CB2.[1][7] Instead, its signaling is mediated through other molecular targets, including peroxisome proliferator-activated receptors (PPARs).

PPAR-γ Activation and NF-κB Inhibition

Recent evidence suggests that SEA's anti-inflammatory effects are mediated through the activation of peroxisome proliferator-activated receptor-gamma (PPARγ).[13] Molecular docking studies have shown that SEA can bind to PPARγ.[13] This activation of PPARγ is linked to the inhibition of NF-κB translocation to the nucleus, thereby downregulating the expression of pro-inflammatory genes.[8][13]

SEA signaling pathway for NF-κB inhibition via PPARγ.

GPR119 Activation

While some NAEs, such as oleoylethanolamide (OEA), are potent activators of G protein-coupled receptor 119 (GPR119), a receptor involved in glucose homeostasis and gut hormone secretion, SEA is considered a less potent activator of this receptor.[14][15][16][17][18]

Biosynthesis and Degradation of N-Stearoylethanolamide

The endogenous levels of SEA are tightly regulated by its biosynthesis and degradation pathways.

Biosynthesis

SEA is synthesized through a multi-step enzymatic pathway that is common to other NAEs.[19][20][21][22][23][24][25] The primary pathway involves the transfer of a fatty acyl group from a phospholipid to the head group of phosphatidylethanolamine (PE) by an N-acyltransferase (NAT) to form N-acyl-phosphatidylethanolamine (NAPE).[2][19][26] Subsequently, a specific phospholipase D (NAPE-PLD) hydrolyzes NAPE to release the NAE, in this case, SEA.[1][20]

Biosynthesis pathway of N-stearoylethanolamide.

Degradation

The primary enzyme responsible for the degradation of SEA is fatty acid amide hydrolase (FAAH).[3][5][21][27] FAAH hydrolyzes SEA into stearic acid and ethanolamine, thereby terminating its signaling activity. Another enzyme, N-acylethanolamine-hydrolyzing acid amidase (NAAA), may also contribute to its degradation.[21]

Quantitative Data Summary

The following tables summarize key quantitative data related to N-stearoylethanolamide from various studies.

Table 1: Endogenous Levels of N-Stearoylethanolamide

| Tissue | Species | Concentration | Reference |

| Brain | Rat | 22 ± 16 pmol/gm | [2] |

| Myalgic Trapezius Muscle | Human | Significantly higher than healthy controls | [4] |

| C6 Glioma Cells | Rat | Present | [5] |

Table 2: Pharmacological Doses and Effects of N-Stearoylethanolamide

| Experimental Model | Administration Route | Dose | Effect | Reference |

| Mice (starved) | Intraperitoneal | 10-50 mg/kg | Dose-dependent anorexic effect | [10][11] |

| Mice (starved) | Oral | 25 mg/kg | Reduced food consumption | [10][11] |

| Rats (obesity-induced insulin resistance) | Not specified | 50 mg/kg of body weight | Decreased liver free cholesterol, increased cholesterol esters, reduced free oleic fatty acid | [28] |

| C57BL/6 mice (LPS-induced neuroinflammation) | Not specified | Not specified | Neuroprotective | [6] |

Experimental Protocols for Functional Analysis

Protocol: Assessment of Anorexic Effects in Mice

Objective: To evaluate the effect of SEA on food intake in mice.

Methodology:

-

Animals: Male mice are used.

-

Fasting: Mice are fasted overnight with free access to water.

-

Administration: SEA is dissolved in a vehicle (e.g., saline containing Tween 80 and ethanol) and administered either intraperitoneally (i.p.) or orally (per os). Control animals receive the vehicle alone.

-

Food Presentation: One hour after administration, pre-weighed food is presented to the mice.

-

Measurement: Food consumption is measured at various time points (e.g., 2 hours) by weighing the remaining food.

-

Data Analysis: The food intake of the SEA-treated group is compared to the vehicle-treated group using appropriate statistical tests.[10][11]

Protocol: Synthesis of N-Stearoylethanolamide

Objective: To synthesize N-stearoylethanolamide for experimental use.

Methodology:

A common method for the synthesis of NAEs involves the reaction of a fatty acyl chloride with ethanolamine.[2] An improved method utilizes fatty acid vinyl esters as the acyl donor.[29]

-

Reaction Setup: Ethanolamine is reacted with vinyl stearate in the presence of a catalyst, such as sodium methoxide. Ethanolamine can serve as both a reactant and a solvent.

-

Reaction Conditions: The reaction is typically carried out at a mild temperature (e.g., 80°C) for a specific duration (e.g., 1 hour).

-

Purification: Excess ethanolamine is removed, often resulting in high-purity N-stearoylethanolamide without the need for further purification.[29]

Conclusion and Future Directions

N-stearoylethanolamide has evolved from being a relatively uncharacterized N-acylethanolamine to a recognized bioactive lipid with significant therapeutic potential. Its anti-inflammatory, neuroprotective, and anorexic effects, mediated through distinct signaling pathways from classical endocannabinoids, make it an attractive target for drug development. Future research should focus on further elucidating the molecular mechanisms underlying its diverse biological activities, identifying its specific protein targets with high affinity, and exploring its therapeutic efficacy in preclinical and clinical settings for inflammatory disorders, neurodegenerative diseases, and metabolic syndromes. The development of stable analogs and potent, selective inhibitors of its degradation pathways will be crucial for translating the therapeutic promise of SEA into clinical applications.

References

- 1. N-Acylethanolamine - Wikipedia [en.wikipedia.org]

- 2. Occurrence and Biosynthesis of Endogenous Cannabinoid Precursor,N-Arachidonoyl Phosphatidylethanolamine, in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cannabimimetic activity, binding, and degradation of stearoylethanolamide within the mouse central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. High levels of N-palmitoylethanolamide and N-stearoylethanolamide in microdialysate samples from myalgic trapezius muscle in women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Binding, degradation and apoptotic activity of stearoylethanolamide in rat C6 glioma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stearoylethanolamide interferes with retrograde endocannabinoid signalling and supports the blood-brain barrier integrity under acute systemic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Stearic acid as a signalling molecule: SEA. Stearoylethanolamide. - Fire In A Bottle [fireinabottle.net]

- 8. N-Stearoylethanolamine suppresses the pro-inflammatory cytokines production by inhibition of NF-κB translocation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Stearoylethanolamide exerts anorexic effects in mice via down-regulation of liver stearoyl-coenzyme A desaturase-1 mRNA expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The effect of N-stearoylethanolamine on plasma lipid composition in rats with experimental insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The involvement of peroxisome proliferator-activated receptor gamma (PPARγ) in anti-inflammatory activity of N-stearoylethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. journals.physiology.org [journals.physiology.org]

- 15. Lipid derivatives activate GPR119 and trigger GLP-1 secretion in primary murine L-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Intestinal GPR119 activation by microbiota-derived metabolites impacts feeding behavior and energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 18. N-Oleoyldopamine Enhances Glucose Homeostasis through the Activation of GPR119 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. N-acylethanolamine metabolism with special reference to N-acylethanolamine-hydrolyzing acid amidase (NAAA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Pathways and mechanisms of N-acylethanolamine biosynthesis: can anandamide be generated selectively? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Endocannabinoids and related N-acylethanolamines: biological activities and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Multiple Pathways Involved in the Biosynthesis of Anandamide - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. Frontiers | Metabolism of the Endocannabinoid Anandamide: Open Questions after 25 Years [frontiersin.org]

- 28. The effect of N-stearoylethanolamine on cholesterol content, fatty acid composition and protein carbonylation level in rats with alimentary obesity-induced insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

The Physiological Role of Stearoylethanolamide in the Brain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stearoylethanolamide (SEA) is an endogenous N-acylethanolamine (NAE) present in the brain at concentrations comparable to the well-known endocannabinoid anandamide. While structurally similar to cannabinoids, SEA exhibits a unique pharmacological profile, primarily exerting neuroprotective and anti-inflammatory effects through mechanisms that are still under active investigation. This technical guide provides an in-depth overview of the current understanding of SEA's physiological functions in the central nervous system. It details its biosynthesis and degradation, molecular targets, and downstream signaling pathways. Furthermore, this guide summarizes key quantitative data, presents detailed experimental protocols for its study, and visualizes complex biological processes using signaling pathway and workflow diagrams. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience, pharmacology, and drug development who are interested in the therapeutic potential of this intriguing lipid mediator.

Introduction

N-acylethanolamines (NAEs) are a class of lipid signaling molecules involved in a wide range of physiological processes. Stearoylethanolamide (SEA), a saturated C18 NAE, has emerged as a significant player in brain physiology, demonstrating potent neuroprotective and anti-inflammatory properties.[1][2] Unlike the classical endocannabinoids, SEA does not exhibit high affinity for cannabinoid receptors CB1 and CB2.[3] Instead, its effects are thought to be mediated through other targets, including peroxisome proliferator-activated receptor-alpha (PPAR-α), the orphan G protein-coupled receptor 55 (GPR55), and transient receptor potential vanilloid 1 (TRPV1) channels.[1][4] This guide will explore the multifaceted role of SEA in the brain, from its metabolic pathways to its influence on neuronal function and neuroinflammation.

Biosynthesis and Degradation of Stearoylethanolamide

The levels of SEA in the brain are tightly regulated by the coordinated action of synthesizing and degrading enzymes.

2.1. Synthesis

SEA is synthesized from its precursor, N-stearoyl-phosphatidylethanolamine (NAPE), a membrane phospholipid. The primary enzyme responsible for this conversion is N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD).[5] This enzyme catalyzes the hydrolysis of NAPE to yield SEA and phosphatidic acid.

2.2. Degradation

The biological activity of SEA is terminated through enzymatic hydrolysis, primarily by the fatty acid amide hydrolase (FAAH).[3] FAAH breaks down SEA into stearic acid and ethanolamine, thus inactivating its signaling functions.[5]

Molecular Targets and Signaling Pathways

SEA's physiological effects in the brain are mediated through its interaction with several molecular targets, leading to the activation of specific signaling cascades.

3.1. Peroxisome Proliferator-Activated Receptor-Alpha (PPAR-α)

PPAR-α is a ligand-activated transcription factor that plays a crucial role in lipid metabolism and inflammation.[6][7] While direct high-affinity binding of SEA to PPAR-α in the brain is not definitively established, evidence suggests that some of SEA's anti-inflammatory and neuroprotective effects may be mediated through this nuclear receptor.[1] Activation of PPAR-α leads to the regulation of target gene expression involved in reducing inflammation and promoting neuronal survival.[8][9][10]

3.2. G Protein-Coupled Receptor 55 (GPR55)

GPR55 is an orphan receptor that is expressed in the brain and has been implicated in the regulation of inflammation and synaptic function.[11][12] Activation of GPR55 in microglial cells leads to an increase in intracellular calcium and the phosphorylation of downstream kinases such as ERK and p38 MAPK.[11] This signaling cascade can ultimately modulate the activity of transcription factors like CREB and NF-κB, influencing the expression of inflammatory mediators.[11]

3.3. Transient Receptor Potential Vanilloid 1 (TRPV1)

TRPV1 is a non-selective cation channel known for its role in pain and temperature sensation. It is also expressed in the brain and can be modulated by NAEs.[13] While direct activation of TRPV1 by SEA at physiological concentrations is debated, some evidence suggests that SEA, particularly at higher concentrations (in the micromolar range), may modulate TRPV1 activity, contributing to its overall effects on neuronal excitability.[4][13]

Physiological Functions in the Brain

4.1. Neuroprotection and Anti-inflammation

A primary function of SEA in the brain is its ability to confer neuroprotection and mitigate neuroinflammation.[1][2] In experimental models of lipopolysaccharide (LPS)-induced neuroinflammation, treatment with SEA has been shown to reduce the activation of microglia, the resident immune cells of the brain.[1][2] This is accompanied by a decrease in the production of pro-inflammatory cytokines. Furthermore, SEA has been demonstrated to improve cognitive function in animal models of neuroinflammation.[14]

4.2. Modulation of the Endocannabinoid System

SEA can indirectly influence the endocannabinoid system. Studies have shown that SEA administration can increase the brain levels of the endocannabinoid 2-arachidonoylglycerol (2-AG) and enhance the expression of cannabinoid receptors CB1 and CB2.[1][2] This suggests an "entourage effect," where SEA potentiates the effects of other endocannabinoids.

Quantitative Data

The following tables summarize available quantitative data regarding the concentration of NAEs in the brain and their interaction with molecular targets.

Table 1: Brain Concentrations of N-Acylethanolamines

| N-Acylethanolamine | Brain Region | Concentration (pmol/g wet weight) | Species | Reference |

| Anandamide (AEA) | Whole Brain | ~10-50 | Rat | [15] |

| Palmitoylethanolamide (PEA) | Cerebral Cortex | 430 ± 24 | Mouse | [16] |

| Oleoylethanolamide (OEA) | Whole Brain | 66.4 ± 4.1 | Mouse | [17] |

| Stearoylethanolamide (SEA) | Comparable to AEA | Not explicitly quantified in cited studies | Human, Rat, Mouse | [3] |

Table 2: Potency of N-Acylethanolamines at Target Receptors

| Ligand | Receptor | Assay | Potency (EC₅₀/IC₅₀) | Reference |

| Oleoylethanolamide (OEA) | PPAR-α | Binding Assay | High Affinity | [6] |

| Palmitoylethanolamide (PEA) | GPR55 | GTPγS Binding | 4 nM | [18] |

| Anandamide (AEA) | GPR55 | GTPγS Binding | 18 nM | [18] |

| Oleoylethanolamide (OEA) | GPR55 | GTPγS Binding | 440 nM | [18] |

| N-Arachidonoyl dopamine (NADA) | TRPV1 | Patch-clamp | 0.08 ± 0.05 µM | [19] |

| Oleoylethanolamide (OEA) | TRPV1 | Patch-clamp | 0.35 ± 0.07 µM | [19] |

| Anandamide (AEA) | TRPV1 | Patch-clamp | 6.02 ± 1.23 µM | [19] |

| Palmitoylethanolamide (PEA) | TRPV1 | Ca²⁺ imaging | ~10 µM | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of SEA's physiological functions.

6.1. LPS-Induced Neuroinflammation Mouse Model

This model is widely used to study the anti-inflammatory effects of compounds like SEA.

-

Animals: Male C57BL/6 mice are typically used.

-

LPS Administration: Lipopolysaccharide (from E. coli, serotype 0111:B4) is dissolved in sterile saline. A single intraperitoneal (i.p.) injection of LPS (e.g., 0.25-1 mg/kg) is administered.

-

SEA Treatment: SEA is dissolved in a vehicle (e.g., saline containing 1% Tween 80 and 5% ethanol). It can be administered i.p. at various doses (e.g., 1-50 mg/kg) at a specific time point before or after the LPS challenge.

-

Tissue Collection and Analysis: At a predetermined time after LPS injection (e.g., 24 hours), animals are euthanized, and brains are collected. Brain tissue can be processed for immunohistochemistry (to assess microglial activation using markers like Iba1), quantitative PCR (to measure the expression of inflammatory cytokines like TNF-α and IL-1β), or Western blotting.

6.2. Immunohistochemistry for Microglial Activation

-

Tissue Preparation: Brains are fixed in 4% paraformaldehyde, cryoprotected in sucrose solutions, and then sectioned on a cryostat.

-

Staining:

-

Sections are washed in phosphate-buffered saline (PBS).

-

Permeabilization and blocking are performed using a solution containing Triton X-100 and normal goat serum in PBS.

-

Sections are incubated with a primary antibody against a microglial marker (e.g., rabbit anti-Iba1).

-

After washing, sections are incubated with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488).

-

Sections are counterstained with a nuclear stain like DAPI.

-

-

Imaging and Analysis: Stained sections are imaged using a fluorescence or confocal microscope. The morphology and density of Iba1-positive cells are analyzed to quantify microglial activation.

6.3. Quantitative Real-Time PCR (qPCR) for Gene Expression

-

RNA Extraction: Total RNA is extracted from brain tissue using a commercial kit.

-

cDNA Synthesis: RNA is reverse-transcribed into complementary DNA (cDNA).

-

qPCR: The qPCR reaction is performed using a thermal cycler with specific primers for target genes (e.g., Tnf, Il1b, Ppara) and a reference gene (e.g., Gapdh).

-

Data Analysis: The relative expression of target genes is calculated using the ΔΔCt method.

6.4. Morris Water Maze for Cognitive Function

-

Apparatus: A circular pool filled with opaque water, with a hidden escape platform.

-

Procedure:

-

Acquisition Phase: Mice are trained over several days to find the hidden platform from different starting locations, using distal cues in the room. The time to find the platform (escape latency) is recorded.

-

Probe Trial: The platform is removed, and the mouse is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured as an indicator of spatial memory.

-

-

SEA Administration: SEA can be administered before each training session to assess its effect on learning, or after each session to evaluate its impact on memory consolidation.

Conclusion and Future Directions

Stearoylethanolamide is a bioactive lipid with significant physiological functions in the brain, primarily centered around neuroprotection and the modulation of neuroinflammation. Its unique pharmacological profile, distinct from classical endocannabinoids, makes it an attractive candidate for further investigation as a therapeutic agent for neurological and neurodegenerative disorders. Future research should focus on several key areas:

-

Precise Quantification: There is a need for more precise quantification of SEA levels in different brain regions under both physiological and pathological conditions.

-

Receptor Deorphanization: While PPAR-α, GPR55, and TRPV1 are implicated as targets, further studies are required to definitively establish their roles in mediating SEA's effects in the brain and to identify other potential receptors.

-

Downstream Signaling: A more detailed elucidation of the downstream signaling cascades activated by SEA in different brain cell types (neurons, microglia, astrocytes) is crucial for a comprehensive understanding of its mechanisms of action.

-

Therapeutic Potential: Preclinical studies in a wider range of animal models of neurological disorders are warranted to fully explore the therapeutic potential of SEA and its analogs.

References

- 1. researchgate.net [researchgate.net]

- 2. Stearoylethanolamide interferes with retrograde endocannabinoid signalling and supports the blood-brain barrier integrity under acute systemic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cannabimimetic activity, binding, and degradation of stearoylethanolamide within the mouse central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Activation and desensitization of TRPV1 channels in sensory neurons by the PPARα agonist palmitoylethanolamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Oleylethanolamide regulates feeding and body weight through activation of the nuclear receptor PPAR-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. PPAR-α, a lipid-sensing transcription factor, regulates blood–brain barrier efflux transporter expression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases [frontiersin.org]

- 11. mdpi.com [mdpi.com]

- 12. GPR55 activation alleviates cognitive dysfunction caused by neuropathic pain through modulation of microglia polarization and synaptic plasticity via the CaMKKβ/AMPK/SOCS3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. TRPV1 and Endocannabinoids: Emerging Molecular Signals that Modulate Mammalian Vision - PMC [pmc.ncbi.nlm.nih.gov]

- 14. N-Stearoylethanolamine protects the brain and improves memory of mice treated with lipopolysaccharide or immunized with the extracellular domain of α7 nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Quantification of brain endocannabinoid levels: methods, interpretations and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

- 16. jneurosci.org [jneurosci.org]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. Endocannabinoid activation of the TRPV1 ion channel is distinct from activation by capsaicin - PMC [pmc.ncbi.nlm.nih.gov]

Stearoylethanolamide Signaling in Neuroinflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stearoylethanolamide (SEA) is an endogenous N-acylethanolamine that has emerged as a significant modulator of neuroinflammatory processes. This technical guide provides an in-depth exploration of the signaling pathways through which SEA exerts its anti-inflammatory and neuroprotective effects. Primarily acting through the nuclear receptor peroxisome proliferator-activated receptor gamma (PPAR-γ), SEA orchestrates a downstream cascade that culminates in the inhibition of the master inflammatory transcription factor, nuclear factor-kappa B (NF-κB). Furthermore, SEA indirectly influences the endocannabinoid system by augmenting the levels of the endocannabinoid 2-arachidonoylglycerol (2-AG) and upregulating the expression of cannabinoid receptors 1 and 2 (CB1 and CB2). This guide details the molecular mechanisms, presents quantitative data on its effects, provides established experimental protocols for studying its action, and visualizes the intricate signaling networks using Graphviz diagrams. This comprehensive resource is intended to empower researchers and drug development professionals in their efforts to harness the therapeutic potential of stearoylethanolamide for neuroinflammatory disorders.

Introduction to Stearoylethanolamide and Neuroinflammation

Neuroinflammation is a complex biological response of the central nervous system (CNS) to various insults, including infection, trauma, and neurodegenerative diseases. While acute neuroinflammation is a protective mechanism, chronic activation of glial cells, particularly microglia and astrocytes, can lead to the sustained production of pro-inflammatory mediators, causing neuronal damage and contributing to the progression of neurological disorders.

Stearoylethanolamide (SEA) is a naturally occurring lipid mediator that belongs to the family of N-acylethanolamines (NAEs). It is synthesized on demand in response to pathophysiological stimuli and has been shown to possess potent anti-inflammatory and neuroprotective properties. Understanding the signaling pathways of SEA is crucial for the development of novel therapeutic strategies targeting neuroinflammation.

Core Signaling Pathways of Stearoylethanolamide

The anti-inflammatory effects of SEA are primarily mediated through two interconnected signaling pathways: the PPAR-γ/NF-κB axis and the indirect modulation of the endocannabinoid system.

PPAR-γ Dependent Inhibition of NF-κB Signaling

The cornerstone of SEA's anti-inflammatory action is its ability to activate peroxisome proliferator-activated receptor gamma (PPAR-γ), a nuclear receptor that plays a critical role in regulating inflammation and metabolism.

-

Activation of PPAR-γ: SEA binds to and activates PPAR-γ. While specific binding affinity data for SEA is still emerging, its structural analogues and experimental evidence strongly support this interaction.

-

Inhibition of NF-κB Translocation: Activated PPAR-γ interferes with the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory gene expression. This inhibition is achieved, at least in part, by preventing the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB), which in turn sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes. Some studies suggest this may involve the inhibition of the IκB kinase (IKK) complex.

Modulation of the Endocannabinoid System

SEA indirectly enhances endocannabinoid signaling, which is known to have profound anti-inflammatory and neuroprotective effects.

-

Increased 2-Arachidonoylglycerol (2-AG) Levels: Administration of SEA has been shown to increase the levels of the major endocannabinoid, 2-arachidonoylglycerol (2-AG), in the brain. The precise mechanism for this increase is under investigation but may involve the modulation of enzymes responsible for 2-AG synthesis or degradation.

-

Upregulation of Cannabinoid Receptors (CB1 and CB2): Studies have demonstrated that SEA treatment leads to an increased expression of both cannabinoid receptor type 1 (CB1) and type 2 (CB2) in the brain.[1][2] This upregulation sensitizes the brain to the effects of endocannabinoids like 2-AG, amplifying their anti-inflammatory and neuroprotective actions. The transcriptional regulation of the CNR1 and CNR2 genes by SEA is an active area of research.

Quantitative Data on Stearoylethanolamide's Effects

The following tables summarize the quantitative effects of SEA and related compounds on key inflammatory markers and receptor interactions.

| Parameter | Cell/Animal Model | Treatment | Effect | Reference |

| Cytokine Levels | ||||

| IL-1β mRNA | L1210 leukemia cells | SEA (dose-dependent) | Inhibition of expression | [3] |

| TNF-α | Insulin-resistant rats (serum) | SEA | Normalization of levels | [3] |

| IL-1β | LPS-activated peritoneal macrophages | SEA | Reduction in medium | [3] |

| Receptor Interaction | ||||

| PPAR-γ Binding | Molecular docking studies | SEA | Competitive binding with agonist (LY-171883) and antagonist (GW9662) | [4] |

| Endocannabinoid System | ||||

| 2-AG Levels | C57BL/6 mice brain (in vivo) | SEA treatment | Increased levels | [2] |

| CB1/CB2 Receptor Expression | C57BL/6 mice brain (in vivo) | SEA treatment | Increased neuronal expression | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the signaling pathways of stearoylethanolamide.

Primary Microglia Culture from Neonatal Rat Pups

This protocol describes the isolation and culture of primary microglia, which are essential for in vitro studies of neuroinflammation.

Materials:

-

Neonatal rat pups (P1-P2)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Trypsin

-

Trypsin inhibitor

-

DNase I

-

Poly-D-lysine (PDL) coated flasks and plates

-

Cell strainers (70 µm)

Procedure:

-

Tissue Dissection: Euthanize neonatal rat pups according to approved animal care protocols. Dissect the cortices in cold Hank's Balanced Salt Solution (HBSS).

-

Cell Dissociation: Mince the cortical tissue and incubate with trypsin and DNase I to obtain a single-cell suspension.

-

Mixed Glial Culture: Plate the cell suspension onto PDL-coated T-75 flasks in DMEM with 10% FBS and penicillin-streptomycin. Culture for 7-10 days to allow for the formation of a confluent astrocyte layer with microglia growing on top.

-

Microglia Isolation: Vigorously shake the flasks on an orbital shaker to detach the microglia from the astrocyte layer.

-

Plating: Collect the supernatant containing the microglia, centrifuge, and resuspend the cells in fresh media. Plate the purified microglia onto appropriate culture vessels for subsequent experiments.

Workflow Diagram:

Immunofluorescence Staining for NF-κB p65 Nuclear Translocation in Microglia

This protocol details the visualization and quantification of NF-κB activation by assessing the translocation of the p65 subunit from the cytoplasm to the nucleus.

Materials:

-

Primary microglia cultured on coverslips or chamber slides

-

Lipopolysaccharide (LPS)

-

Stearoylethanolamide (SEA)

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)

-

Primary antibody: Rabbit anti-NF-κB p65

-

Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Treatment: Treat cultured microglia with SEA for a specified time, followed by stimulation with LPS to induce an inflammatory response. Include appropriate control groups (untreated, LPS only, SEA only).

-

Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Blocking: Block non-specific antibody binding with blocking buffer for 1 hour.

-

Primary Antibody Incubation: Incubate the cells with the primary antibody against NF-κB p65 overnight at 4°C.

-

Secondary Antibody Incubation: Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Counterstaining: Stain the nuclei with DAPI for 5 minutes.

-

Mounting and Imaging: Mount the coverslips onto glass slides and visualize using a fluorescence microscope. Capture images of the DAPI (blue) and NF-κB p65 (e.g., green) channels.

-

Quantification: Analyze the images to quantify the fluorescence intensity of NF-κB p65 in the nucleus versus the cytoplasm to determine the extent of nuclear translocation.

Workflow Diagram:

Conclusion and Future Directions

Stearoylethanolamide represents a promising endogenous lipid mediator with significant potential for the therapeutic management of neuroinflammatory conditions. Its multifaceted mechanism of action, involving both the direct suppression of the NF-κB pathway via PPAR-γ and the indirect enhancement of the endocannabinoid system, makes it an attractive candidate for further investigation.

Future research should focus on elucidating the precise molecular interactions between SEA and PPAR-γ, including the determination of its binding affinity and the downstream targets of this interaction. A deeper understanding of the mechanisms by which SEA elevates 2-AG levels and upregulates cannabinoid receptor expression is also warranted. Furthermore, preclinical studies in various animal models of neuroinflammatory diseases are necessary to translate the current molecular understanding of SEA's signaling into tangible therapeutic strategies. The development of stable and bioavailable SEA analogues could also pave the way for novel drug development efforts in the field of neuroinflammation.

References

- 1. Lipidomic Analysis of Endocannabinoid Signaling: Targeted Metabolite Identification and Quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anandamide suppresses nitric oxide and TNF-alpha responses to Theiler's virus or endotoxin in astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Anorexic Effects of Stearoylethanolamide in vivo: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stearoylethanolamide (SEA), a saturated N-acylethanolamine, has demonstrated anorexic effects in vivo, positioning it as a molecule of interest in the study of appetite regulation and the development of therapeutics for eating disorders. Unlike its more extensively studied unsaturated analogue, oleoylethanolamide (OEA), the anorexic properties of SEA appear to be mediated through a distinct signaling pathway. This technical guide provides a comprehensive overview of the current understanding of the in vivo anorexic effects of SEA, with a focus on quantitative data, experimental methodologies, and the implicated signaling pathways.

Introduction

N-acylethanolamines (NAEs) are a class of endogenous lipid mediators involved in a variety of physiological processes. While the anorexic effects of OEA are well-documented to be mediated by the activation of the nuclear receptor peroxisome proliferator-activated receptor-alpha (PPAR-α), stearoylethanolamide (SEA) induces anorexia through a PPAR-α-independent mechanism.[1][2] The primary evidence for the appetite-suppressing effects of SEA comes from in vivo studies in mice, which have shown that administration of SEA leads to a significant reduction in food intake.[1][3] This guide will delve into the specifics of these findings, presenting the data in a structured format and detailing the experimental approaches used to elicit these observations.

Quantitative Data on Anorexic Effects

The anorexic effects of SEA have been quantified in mice following both intraperitoneal and oral administration. The key findings from these studies are summarized below.

Table 1: Effect of Intraperitoneal (i.p.) Administration of SEA on Food Intake in Mice

| Dose of SEA (mg/kg) | Route of Administration | Time Point of Measurement | Percentage Reduction in Food Intake | Reference |

| 12.5 | i.p. | 2 hours post-administration | Marked, dose-dependent | [1] |

| 25 | i.p. | 2 hours post-administration | Marked, dose-dependent | [1] |

| 50 | i.p. | 2 hours post-administration | Marked, dose-dependent | [1] |

Note: The precise percentage of reduction for each dose is not detailed in the available literature abstracts, but is described as a "marked dose-dependent anorexic effect."

Table 2: Effect of Oral (p.o.) Administration of SEA on Food Intake in Mice

| Dose of SEA (mg/kg) | Route of Administration | Time Point of Measurement | Outcome | Reference |

| 25 | p.o. | Not specified | Effective in reducing food consumption | [1] |

Implicated Signaling Pathway

The anorexic effect of SEA is notably independent of the PPAR-α activation pathway utilized by OEA.[1] Instead, the appetite-suppressing activity of SEA has been correlated with the downregulation of a key enzyme in lipid metabolism.

Downregulation of Stearoyl-CoA Desaturase-1 (SCD-1)

Studies have shown that the anorexic response to orally administered SEA is accompanied by a reduction in the mRNA expression of liver stearoyl-CoA desaturase-1 (SCD-1).[1] SCD-1 is a critical enzyme in the biosynthesis of monounsaturated fatty acids, and its role in the regulation of metabolism makes it a target of interest for obesity research.[1][4] The effect of SEA on SCD-1 expression appears to be specific, as no changes were observed in the liver mRNA expression of PPARs (including PPAR-α, PPAR-β, and PPAR-γ). Furthermore, the anorexic response was not associated with alterations in various blood biochemical parameters such as glucose, cholesterol, triglycerides, or leptin.[1]

Proposed Upstream Signaling

The precise upstream mechanism by which SEA leads to the downregulation of SCD-1 mRNA and subsequent anorexia remains to be fully elucidated. Current research points to a few potential, yet unconfirmed, pathways:

-

Interaction with the Endocannabinoid System: Some evidence suggests that SEA may act as an "entourage" compound within the endocannabinoid system.[5] This implies that SEA might potentiate the effects of other endocannabinoids, indirectly influencing appetite regulation. SEA has been shown to increase the neuronal expression of cannabinoid receptors CB1/2 in vivo under certain conditions.[1]

-

Orphan G Protein-Coupled Receptors (GPCRs): Other N-acylethanolamines have been shown to interact with orphan GPCRs such as GPR55 and GPR119.[6][7] While direct evidence for SEA's action on these receptors in the context of anorexia is lacking, they remain plausible candidates for mediating its effects.

The following diagram illustrates the currently understood and proposed signaling pathway for the anorexic effects of SEA.

Experimental Protocols

Detailed experimental protocols from the primary in vivo studies on SEA are not fully available in the public domain. However, based on the published abstracts and methodologies of similar studies, the following outlines the likely experimental workflows.

Animal Models and Housing

-

Species: Male mice are typically used for these studies.[1]

-

Housing: Animals are housed in a controlled environment with a standard light-dark cycle and ad libitum access to food and water, except during periods of fasting.

-

Fasting: Prior to the experiment, mice are often fasted overnight to ensure a consistent baseline for food intake measurement.[1]

Drug Administration

-

Compound Preparation: Stearoylethanolamide is prepared in a vehicle suitable for in vivo administration. A common vehicle consists of a mixture of cremophor, ethanol, and saline.

-

Routes of Administration:

Measurement of Food Intake

-

Timeline: Food is presented to the mice at a set time after the administration of SEA or the vehicle control (e.g., 1 hour post-administration).[1]

-

Quantification: Food consumption is measured at specific time points following the presentation of food (e.g., 2 hours).[1] This is typically done by weighing the remaining food and subtracting it from the initial amount.

Gene Expression Analysis (Liver SCD-1 mRNA)

A standard protocol for this analysis would involve the following steps:

-

Tissue Collection: At the end of the experiment, mice are euthanized, and liver tissue is collected and immediately processed or flash-frozen in liquid nitrogen and stored at -80°C to preserve RNA integrity.

-

RNA Extraction: Total RNA is extracted from the liver tissue using a commercially available kit (e.g., TRIzol reagent or a spin-column-based kit) according to the manufacturer's instructions.

-

RNA Quantification and Quality Control: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop). RNA integrity is assessed, for example, by agarose gel electrophoresis.

-

Reverse Transcription: An equal amount of RNA from each sample is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of random primers or oligo(dT) primers.

-

Quantitative Real-Time PCR (qPCR): The relative expression of the SCD-1 gene is quantified by qPCR using the synthesized cDNA as a template. Specific primers for mouse SCD-1 and a suitable housekeeping gene (e.g., GAPDH, β-actin) for normalization are used. The reaction is performed in a real-time PCR system using a fluorescent dye (e.g., SYBR Green) or a probe-based assay.

-

Data Analysis: The relative expression of SCD-1 mRNA is calculated using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing the treated groups to the vehicle control group.

The following diagram outlines the general experimental workflow for investigating the anorexic effects of SEA.

Conclusion

Stearoylethanolamide presents a compelling case for further investigation as a regulator of appetite. Its marked, dose-dependent anorexic effects in mice, coupled with a unique signaling pathway involving the downregulation of liver SCD-1 mRNA, distinguish it from other N-acylethanolamines. While the precise upstream receptor and intracellular signaling cascade remain to be fully elucidated, the existing data provide a solid foundation for future research. Elucidating the complete mechanism of action of SEA could open new avenues for the development of novel therapeutic strategies for the management of obesity and other eating disorders. Further studies are warranted to obtain more detailed quantitative data on its dose-response relationship and to identify the specific molecular targets through which it exerts its anorexic effects.

References

- 1. Stearoylethanolamide exerts anorexic effects in mice via down-regulation of liver stearoyl-coenzyme A desaturase-1 mRNA expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CB1 cannabinoid receptor-mediated modulation of food intake in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. INSIGHTS INTO STEAROYL-CoA DESATURASE-1 REGULATION OF SYSTEMIC METABOLISM - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of stearoyl-coenzyme A desaturase in regulating lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GPR55 is a cannabinoid receptor that increases intracellular calcium and inhibits M current - PMC [pmc.ncbi.nlm.nih.gov]

- 6. escholarship.org [escholarship.org]

- 7. GPR119 and GPR55 as Receptors for Fatty Acid Ethanolamides, Oleoylethanolamide and Palmitoylethanolamide | MDPI [mdpi.com]

The Endogenous Lipid Mediator Stearoylethanolamide: A Comprehensive Overview of its Natural Occurrence in Mammalian Tissues

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Stearoylethanolamide (SEA) is an endogenous N-acylethanolamine (NAE), a class of bioactive lipid mediators that play crucial roles in various physiological processes. While less studied than its more famous counterpart, anandamide, SEA is emerging as a significant signaling molecule in its own right, with demonstrated involvement in inflammation, pain, and energy metabolism. This technical guide provides a detailed overview of the natural occurrence of SEA in mammalian tissues, its biosynthesis and degradation pathways, and its known signaling mechanisms. The information presented herein is intended to serve as a valuable resource for researchers investigating the therapeutic potential of this intriguing endocannabinoid-like compound.

Quantitative Occurrence of Stearoylethanolamide in Mammalian Tissues

The concentration of SEA varies across different mammalian tissues and physiological conditions. While comprehensive data across all tissue types is still an active area of research, existing studies provide valuable insights into its distribution. The following tables summarize the reported quantitative data for SEA in human and rat tissues. It is important to note that concentrations can be influenced by the extraction and analytical methods employed, as well as the physiological state of the organism.[1][2]

Table 1: Quantitative Data of Stearoylethanolamide (SEA) in Human Tissues

| Tissue | Condition | Concentration (pmol/g or pmol/sample) | Reference |

| Trapezius Muscle (interstitial microdialysate) | Chronic Widespread Pain | Higher post-exercise | [1] |

| Trapezius Muscle (interstitial microdialysate) | Chronic Neck/Shoulder Pain | Significantly higher post-exercise compared to controls and CWP | [1][3] |

| Trapezius Muscle (interstitial microdialysate) | Healthy Controls | Lower than myalgic subjects | [3] |

Table 2: Quantitative Data of Stearoylethanolamide (SEA) in Rat Tissues

| Tissue | Concentration (pmol/g wet weight) | Reference |

| Brain (whole) | Varies, often in the pmol/g range | [2] |

| Brainstem | Higher concentrations compared to other brain regions | [4] |

| Striatum | Higher concentrations compared to other brain regions | [4] |

| Diencephalon | Lower concentrations | [4] |

| Cortex | Lower concentrations | [4] |

| Cerebellum | Lower concentrations | [4] |

Biosynthesis and Degradation of Stearoylethanolamide

The metabolic pathways of SEA are intrinsically linked to the broader N-acylethanolamine metabolism. Its synthesis and degradation are tightly regulated by a series of enzymatic steps, ensuring precise control of its signaling activities.

Biosynthesis

The primary route for SEA biosynthesis involves the enzymatic conversion of N-stearoyl-phosphatidylethanolamine (NAPE). This process is predominantly carried out by N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD).[5][6]

Degradation

The primary enzyme responsible for the degradation of SEA is Fatty Acid Amide Hydrolase (FAAH).[7][8] This enzyme hydrolyzes SEA into stearic acid and ethanolamine, thereby terminating its signaling activity. Another enzyme, N-acylethanolamine-hydrolyzing acid amidase (NAAA), can also contribute to SEA degradation, particularly within lysosomes.

Signaling Pathways of Stearoylethanolamide

SEA exerts its biological effects through various signaling pathways, most notably by activating peroxisome proliferator-activated receptors (PPARs), particularly PPARγ. This interaction is central to its anti-inflammatory properties.

Experimental Protocols: Quantification of Stearoylethanolamide in Mammalian Tissues

The accurate quantification of SEA in biological matrices is challenging due to its low endogenous concentrations and lipid nature. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.[9][10] The following protocol outlines a general workflow for the extraction and analysis of SEA from mammalian tissues.

Experimental Workflow Overview

Detailed Methodology

1. Tissue Collection and Homogenization:

-

Excise mammalian tissues of interest and immediately snap-freeze in liquid nitrogen to minimize post-mortem lipid metabolism. Store at -80°C until analysis.[11]

-

Weigh the frozen tissue and homogenize in a suitable ice-cold buffer (e.g., Tris-HCl with protease inhibitors) using a mechanical homogenizer.

2. Lipid Extraction:

-

To the tissue homogenate, add a mixture of chloroform and methanol (typically in a 2:1 v/v ratio) to precipitate proteins and extract lipids.